Cas no 2304633-89-2 ([1-(2-methylpropyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid)

[1-(2-Methylpropyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid is a specialized boronic acid derivative featuring a pyrazole core substituted with a trifluoromethyl group and a 2-methylpropyl moiety. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where its boronic acid functionality enables efficient formation of carbon-carbon bonds. The trifluoromethyl group enhances its utility in medicinal chemistry and agrochemical synthesis by imparting metabolic stability and lipophilicity. The steric and electronic properties of the 2-methylpropyl substituent further influence reactivity and selectivity in coupling reactions. This reagent is suitable for applications in pharmaceutical intermediates, material science, and fine chemical synthesis, offering a balance of stability and reactivity under controlled conditions.
[1-(2-methylpropyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid structure
2304633-89-2 structure
Product Name:[1-(2-methylpropyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid
CAS No:2304633-89-2
MF:C8H12BF3N2O2
MW:235.999292373657
MDL:MFCD25121750
CID:4773439
PubChem ID:74788612
Update Time:2026-02-26

[1-(2-methylpropyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid Chemical and Physical Properties

Names and Identifiers

    • 1-ISOBUTYL-3-(TRIFLUOROMETHYL)PYRAZOLE-5-BORONIC ACID
    • (1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid
    • KM3728
    • AM85241
    • AK167890
    • W2889
    • [1-(2-methylpropyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid
    • 2304633-89-2
    • C8H12BF3N2O2
    • MFCD25121750
    • AKOS025287495
    • N11798
    • 1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-boronic Acid
    • DS-9592
    • 2-(2-METHYLPROPYL)-5-(TRIFLUOROMETHYL)PYRAZOL-3-YLBORONIC ACID
    • SY261197
    • CS-0162778
    • [2-(2-methylpropyl)-5-(trifluoromethyl)pyrazol-3-yl]boronic acid
    • MDL: MFCD25121750
    • Inchi: 1S/C8H12BF3N2O2/c1-5(2)4-14-7(9(15)16)3-6(13-14)8(10,11)12/h3,5,15-16H,4H2,1-2H3
    • InChI Key: QJDOHYFNMVCNKE-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(B(O)O)N(CC(C)C)N=1)(F)F

Computed Properties

  • Exact Mass: 236.0943923g/mol
  • Monoisotopic Mass: 236.0943923g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.3

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[1-(2-methylpropyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:2304633-89-2)[1-(2-methylpropyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid
Order Number:A1008280
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:07
Price ($):419.0
Email:sales@amadischem.com

Additional information on [1-(2-methylpropyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid

Introduction to [1-(2-methylpropyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic Acid (CAS No. 2304633-89-2)

[1-(2-methylpropyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid, with CAS number 2304633-89-2, is a highly specialized chemical compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is a derivative of pyrazole, a five-membered aromatic heterocycle, and incorporates a trifluoromethyl group and a 2-methylpropyl substituent. The presence of these groups imparts unique electronic and steric properties to the molecule, making it an invaluable building block in modern chemical research.

The structure of this compound is characterized by its pyrazole ring, which serves as the central framework. The trifluoromethyl group (-CF₃) at position 3 introduces strong electron-withdrawing effects, enhancing the reactivity of the molecule in various synthetic transformations. Meanwhile, the 2-methylpropyl group at position 1 provides steric bulk, which can influence the molecule's conformational flexibility and solubility properties. These features make [1-(2-methylpropyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid a versatile precursor for constructing complex molecular architectures.

Recent advancements in cross-coupling reactions have further highlighted the utility of this compound. The boronic acid functionality is particularly amenable to Suzuki-Miyaura coupling reactions, enabling the construction of biaryl and heteroaryl systems with high efficiency. Researchers have leveraged this property to synthesize novel small molecules with potential applications in drug discovery and materials engineering. For instance, derivatives of this compound have been explored as candidates for kinase inhibitors and other therapeutic agents.

In addition to its role in organic synthesis, [1-(2-methylpropyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid has found applications in materials science. Its ability to participate in metal-mediated coupling reactions has made it a valuable component in the synthesis of advanced materials, such as organic semiconductors and functional polymers. Recent studies have demonstrated that derivatives of this compound can exhibit desirable electronic properties, making them suitable for use in next-generation electronic devices.

The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions. Key steps often include the formation of the pyrazole ring via condensation reactions followed by functionalization with the trifluoromethyl and 2-methylpropyl groups. The introduction of the boronic acid group is often achieved through nucleophilic substitution or other boron-based coupling strategies. These methods have been optimized to ensure high yields and purity levels, which are critical for downstream applications.

From an environmental standpoint, researchers have increasingly focused on developing sustainable synthetic routes for [1-(2-methylpropyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid. Green chemistry principles have guided efforts to minimize waste generation and reduce energy consumption during its production. For example, catalytic systems that operate under mild conditions have been developed to facilitate key steps in its synthesis.

In conclusion, [1-(2-methylpropyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid (CAS No. 2304633-89-2) stands as a testament to the ingenuity of modern chemical research. Its unique structure and reactivity make it an essential tool in organic synthesis and materials science, while ongoing advancements continue to expand its potential applications across diverse fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2304633-89-2)[1-(2-methylpropyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid
A1008280
Purity:99%
Quantity:5g
Price ($):419.0
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